molecular formula C14H15Cl2N3S B2653799 CPTH2 hydrochloride

CPTH2 hydrochloride

Cat. No.: B2653799
M. Wt: 328.3 g/mol
InChI Key: ODVWZAKKCNHATB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CPTH2 hydrochloride involves the reaction of 2-thiazolylhydrazone with cyclopentanone in the presence of hydrochloric acid. The reaction conditions typically include a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound is generally produced in controlled laboratory settings. The process involves the careful handling of reagents and solvents to maintain the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

CPTH2 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the thiazole ring and the hydrazone moiety .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include hydrochloric acid, ethanol, dimethyl sulfoxide (DMSO), and dimethyl formamide (DMF). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions involving this compound include various substituted derivatives that retain the core structure of the compound. These derivatives are often studied for their potential biological activities and inhibitory effects on histone acetyltransferases .

Comparison with Similar Compounds

Similar Compounds

    Anacardic Acid: Another histone acetyltransferase inhibitor that targets multiple HATs, including p300 and PCAF.

    Garcinol: A natural compound that inhibits the activity of p300 and PCAF, similar to CPTH2 hydrochloride.

    Curcumin: Known for its inhibitory effects on histone acetyltransferases and its potential therapeutic applications in cancer treatment.

Uniqueness

This compound is unique in its selective inhibition of the Gcn5 histone acetyltransferase, making it a valuable tool for studying the specific roles of Gcn5 in gene regulation and chromatin accessibility . Its ability to induce apoptosis and decrease the invasiveness of certain cancer cell lines further highlights its potential as a therapeutic agent .

Properties

IUPAC Name

4-(4-chlorophenyl)-N-(cyclopentylideneamino)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3S.ClH/c15-11-7-5-10(6-8-11)13-9-19-14(16-13)18-17-12-3-1-2-4-12;/h5-9H,1-4H2,(H,16,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVWZAKKCNHATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC2=NC(=CS2)C3=CC=C(C=C3)Cl)C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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